
3-(4-Chloro-3-fluorophenyl)acrylaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chloro-3-fluorophenyl)acrylaldehyde is an organic compound with the molecular formula C9H6ClFO. It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with an acrylaldehyde group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-fluorophenyl)acrylaldehyde typically involves the reaction of 4-chloro-3-fluorobenzaldehyde with an appropriate reagent to introduce the acryl group. One common method is the Knoevenagel condensation, where 4-chloro-3-fluorobenzaldehyde reacts with malonic acid or its derivatives in the presence of a base such as piperidine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as piperidine or pyridine are used to facilitate the Knoevenagel condensation, and the reaction is conducted in large reactors with precise temperature and pressure control to optimize the production rate.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chloro-3-fluorophenyl)acrylaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) in the presence of a base.
Major Products Formed
Oxidation: 3-(4-Chloro-3-fluorophenyl)acrylic acid.
Reduction: 3-(4-Chloro-3-fluorophenyl)acryl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(4-Chloro-3-fluorophenyl)acrylaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(4-Chloro-3-fluorophenyl)acrylaldehyde involves its reactivity with various functional groups. The aldehyde group can form Schiff bases with amines, while the chloro and fluoro substituents can participate in electrophilic aromatic substitution reactions. These interactions are crucial for its role as an intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Chlorophenyl)acrylaldehyde: Lacks the fluoro substituent, which may affect its reactivity and applications.
3-(4-Fluorophenyl)acrylaldehyde: Lacks the chloro substituent, leading to different chemical properties.
3-(4-Bromo-3-fluorophenyl)acrylaldehyde: Contains a bromo substituent instead of chloro, which can influence its reactivity.
Uniqueness
3-(4-Chloro-3-fluorophenyl)acrylaldehyde is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of substituents imparts distinct electronic and steric effects, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propiedades
Fórmula molecular |
C9H6ClFO |
|---|---|
Peso molecular |
184.59 g/mol |
Nombre IUPAC |
(E)-3-(4-chloro-3-fluorophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6ClFO/c10-8-4-3-7(2-1-5-12)6-9(8)11/h1-6H/b2-1+ |
Clave InChI |
PSNZIQFQQNCEPH-OWOJBTEDSA-N |
SMILES isomérico |
C1=CC(=C(C=C1/C=C/C=O)F)Cl |
SMILES canónico |
C1=CC(=C(C=C1C=CC=O)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






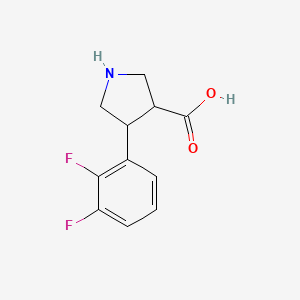
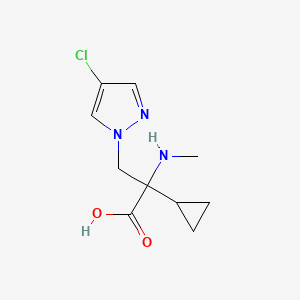


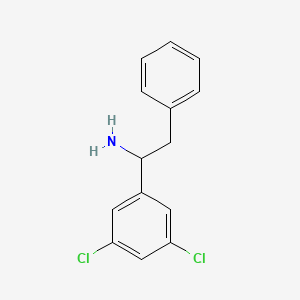
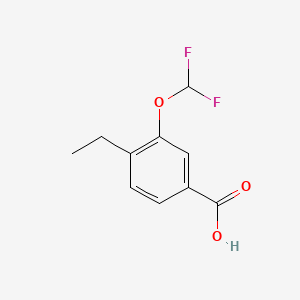


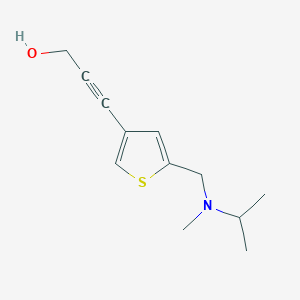
![1-Tert-butyl2-ethyl3-oxo-1-azaspiro[3.3]heptane-1,2-dicarboxylate](/img/structure/B13625715.png)
